N-acetylphosphinothricin
N-acetylphosphinothricin
N-acetylphosphinothricin is a member of acetamides and a member of phosphinic acids. It derives from a glufosinate. It is a conjugate acid of a N-acetylphosphinothricin(2-).
Brand Name:
Vulcanchem
CAS No.:
73634-73-8
VCID:
VC0010509
InChI:
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)
SMILES:
CC(=O)NC(CCP(=O)(C)O)C(=O)O
Molecular Formula:
C7H14NO5P
Molecular Weight:
223.16 g/mol
N-acetylphosphinothricin
CAS No.: 73634-73-8
Main Products
VCID: VC0010509
Molecular Formula: C7H14NO5P
Molecular Weight: 223.16 g/mol
CAS No. | 73634-73-8 |
---|---|
Product Name | N-acetylphosphinothricin |
Molecular Formula | C7H14NO5P |
Molecular Weight | 223.16 g/mol |
IUPAC Name | 2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid |
Standard InChI | InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) |
Standard InChIKey | VZVQOWUYAAWBCP-UHFFFAOYSA-N |
SMILES | CC(=O)NC(CCP(=O)(C)O)C(=O)O |
Canonical SMILES | CC(=O)NC(CCP(=O)(C)O)C(=O)O |
Description | N-acetylphosphinothricin is a member of acetamides and a member of phosphinic acids. It derives from a glufosinate. It is a conjugate acid of a N-acetylphosphinothricin(2-). |
Synonyms | N-ac-Pt N-acetyl-L-phosphinothricin N-acetylphosphinothricin |
Reference | 1: Grammel N, Schwartz D, Wohlleben W, Keller U. Phosphinothricin-tripeptide synthetases from Streptomyces viridochromogenes. Biochemistry. 1998 Feb 10;37(6):1596-603. PubMed PMID: 9484230. 2: Lee JH, Evans BS, Li G, Kelleher NL, van der Donk WA. In vitro characterization of a heterologously expressed nonribosomal Peptide synthetase involved in phosphinothricin tripeptide biosynthesis. Biochemistry. 2009 Jun 16;48(23):5054-6. doi: 10.1021/bi900164d. PubMed PMID: 19432442; PubMed Central PMCID: PMC2709985. 3: Allen KD, Wang SC. Spectroscopic characterization and mechanistic investigation of P-methyl transfer by a radical SAM enzyme from the marine bacterium Shewanella denitrificans OS217. Biochim Biophys Acta. 2014 Dec;1844(12):2135-44. doi: 10.1016/j.bbapap.2014.09.009. Epub 2014 Sep 16. PubMed PMID: 25224746; PubMed Central PMCID: PMC4362910. 4: Werner WJ, Allen KD, Hu K, Helms GL, Chen BS, Wang SC. In vitro phosphinate methylation by PhpK from Kitasatospora phosalacinea. Biochemistry. 2011 Oct 25;50(42):8986-8. doi: 10.1021/bi201220r. Epub 2011 Sep 28. PubMed PMID: 21950770; PubMed Central PMCID: PMC3214642. 5: Kriete G, Niehaus K, Perlick AM, Pühler A, Broer I. Male sterility in transgenic tobacco plants induced by tapetum-specific deacetylation of the externally applied non-toxic compound N-acetyl-L-phosphinothricin. Plant J. 1996 Jun;9(6):809-18. PubMed PMID: 8696362. |
PubChem Compound | 9815914 |
Last Modified | Nov 11 2021 |
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